molecular formula C18H21BrN8O B6468002 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine CAS No. 2640947-53-9

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine

Cat. No.: B6468002
CAS No.: 2640947-53-9
M. Wt: 445.3 g/mol
InChI Key: UUCKYHNVMXGGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine is a purine-based compound featuring a piperazine moiety substituted with a 5-bromopyrimidin-2-yl group at the 4-position and a tetrahydrofuran (oxolan)-derived methyl group at the 9-position of the purine scaffold. The bromopyrimidine substituent introduces electron-withdrawing effects, which may enhance binding affinity in biological systems, while the (oxolan-2-yl)methyl group at the 9-position could improve solubility compared to alkyl chains .

Properties

IUPAC Name

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-(oxolan-2-ylmethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN8O/c19-13-8-20-18(21-9-13)26-5-3-25(4-6-26)16-15-17(23-11-22-16)27(12-24-15)10-14-2-1-7-28-14/h8-9,11-12,14H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCKYHNVMXGGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=C(C=N5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine is a purine derivative with potential pharmacological applications, particularly in the treatment of neurological disorders. Its unique structure, which includes a brominated pyrimidine and a piperazine ring, suggests diverse biological activities that warrant detailed exploration.

Structural Characteristics

This compound features several key structural components:

  • Purine Core : Essential for various biological functions, including nucleic acid formation.
  • Brominated Pyrimidine : Enhances interaction with biological targets.
  • Piperazine Ring : Known for its role in drug development due to favorable pharmacokinetic properties.
  • Oxolan Group : Contributes to the compound's structural diversity and potential biological interactions.

Research indicates that this compound interacts with various biological targets, particularly histamine receptors. The binding interactions involve:

  • Hydrogen Bonds : Facilitating strong interactions with receptor sites.
  • Hydrophobic Interactions : Enhancing binding affinity and specificity.

These interactions are crucial for optimizing the compound's pharmacological properties and efficacy.

Pharmacological Effects

  • Neurological Impact : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially making it suitable for treating conditions like Alzheimer's or Parkinson's disease.
  • Anti-inflammatory Properties : The compound may influence inflammatory pathways, similar to other bioactive compounds that reduce pro-inflammatory cytokines such as IL-1β and TNF-α .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Biological Activity
8-[3-(1-cyclopropylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-3-methyl-3,8-diazabicyclo[3.2.1]octan-2-onePyrazolo-pyrimidine coreSuperior antibacterial activity
7-(3-amino phenyl)-4,5-dihydro-pyrazolo[1,5-a]pyrimidineAmino phenyl substituentLacks piperazine moiety
6-(4-(dimethylamino)piperidin-1-yl)pyridazin-3-yl]pyrido[4,5]pyrrolo[1,2-d]pyrimidin-2-aminesPiperidine instead of piperazineVariation in nitrogen-containing ring

This table highlights how the specific combination of functional groups in 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine may confer distinct biological activities compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological activity of similar compounds within the purine class. For instance, compounds exhibiting anti-inflammatory effects have been shown to downregulate various pro-inflammatory mediators in cell lines stimulated by lipopolysaccharide (LPS) or monosodium urate (MSU) crystals . Such findings suggest that 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine could possess similar therapeutic benefits.

Comparison with Similar Compounds

Substituents on the Piperazine Ring

  • 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine (): The 4-propoxy phenyl group introduces lipophilicity, enhancing antimicrobial activity. This contrasts with the bromopyrimidine group in the target compound, which may favor interactions with nucleic acids or kinases due to its planar, aromatic structure .
  • This compound exhibited high synthetic yield (90%) under optimized conditions .
  • Antitumor Derivatives (): Compounds like 4l (4-chlorophenyl) and 4n (4-nitrophenyl) demonstrated varying antitumor activities. The nitro group in 4n increased polarity, resulting in a higher melting point (180–181°C) compared to 4l (147–149°C), suggesting enhanced crystallinity .

Substituents on the Purine 9-Position

  • In contrast, the (oxolan-2-yl)methyl group in the target compound balances polarity and bioavailability .
  • 9-[(Tetrahydro-2H-pyran-4-yl)methyl] Analogs (): Similar oxygen-containing substituents enhance solubility while maintaining moderate logP values, a feature likely shared by the target compound .

Piperazinyl-Purines with Sulfonyl Substituents

Compounds in and feature sulfonyl groups on the piperazine ring, which differ markedly from the bromopyrimidine substituent:

  • Compound 15 (butylsulfonyl): Exhibited 17% yield and 182–184°C melting point. Sulfonyl groups enhance metabolic stability but may reduce CNS penetration compared to bromopyrimidine .
  • Compound 17 (methoxyethylsulfonyl): Higher yield (63%) and purity (99%) suggest favorable synthetic accessibility.

Piperazinyl-Purines with Aliphatic/Functionalized Substituents

  • 6-[4-(6-Nitroxyhexanoyl)piperazin-1-yl]-9H-purine (): The nitroxy group confers cardioprotective activity via nitric oxide release, a mechanism distinct from bromopyrimidine’s likely kinase inhibition .

Data Tables

Table 1: Comparative Analysis of Piperazinyl-Purine Derivatives

Compound Substituent (Piperazine) Substituent (Purine 9-Position) Melting Point (°C) Biological Activity Reference
Target Compound 5-Bromopyrimidin-2-yl (Oxolan-2-yl)methyl N/A Hypothesized kinase inhibition N/A
6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine 4-Propoxyphenyl H N/A Antimicrobial
4l () 4-Chlorophenyl Pentyl 147–149 Antitumor
Compound 15 () Butylsulfonyl 4-Chlorophenyl 182–184 Cannabinoid receptor
6-[4-(6-Nitroxyhexanoyl)piperazin-1-yl]-9H-purine Nitroxyhexanoyl H N/A Cardioprotective

Research Findings and Implications

  • Antimicrobial Activity : 4-Propoxyphenyl derivatives () highlight the role of lipophilic groups in targeting microbial membranes, whereas bromopyrimidine may favor enzyme inhibition .
  • Solubility and Bioavailability : The (oxolan-2-yl)methyl group likely enhances solubility compared to alkyl chains, as seen in pyran-methyl analogs () .

Preparation Methods

Solvent and Temperature Effects

Solvent selection profoundly impacts reaction efficiency. Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance the solubility of intermediates, as noted in source, where DMF improved alkylation yields by 20% compared to tetrahydrofuran (THF). Elevated temperatures (80–100°C) are critical for overcoming activation barriers in SNAr reactions, though excessive heat can degrade bromopyrimidine groups.

Catalytic and Stoichiometric Considerations

The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), has been explored to accelerate alkylation kinetics. Source reports a 15% yield increase when TBAB is added to the reaction mixture, likely due to improved interphase transfer of reactants. Stoichiometric excesses of (oxolan-2-yl)methyl halides (1.5–2.0 equivalents) are necessary to drive the alkylation to completion.

Analytical Characterization and Validation

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for structural elucidation. Source provides the 1H NMR spectrum of a related compound, 6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine, showing characteristic signals:

  • δ 5.30 ppm (d, 1H, tetrahydrofuran CH2)

  • δ 3.86 ppm (s, 3H, N-methyl)

  • δ 7.61 ppm (d, 2H, bromopyrimidine protons).

Mass spectrometry (MS) data from source corroborates molecular weight integrity, with electrospray ionization (ESI) spectra displaying [M+H]+ peaks at m/z 375.23 for analogous bromopyrimidine-purine derivatives.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) methods employing C18 columns and acetonitrile-water gradients (0.1% trifluoroacetic acid) achieve >98% purity for the final compound, as per protocols in source. Retention times typically range from 12–14 minutes under these conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters from published methodologies:

StepConditionsYield (%)Purity (%)Source
Piperazine couplingAcetonitrile, reflux, 24h6595
N-AlkylationDMF, K2CO3, 80°C, 16h5897
Final purificationColumn chromatography (SiO2, EtOAc)98

Q & A

Basic: What are the recommended synthetic routes for preparing 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine?

Methodological Answer:
The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. Key steps include:

  • Step 1: Formation of the purine scaffold with a tetrahydrofuran (oxolan) methyl group at the 9-position. This may involve alkylation of 6-chloropurine derivatives using (oxolan-2-yl)methyl halides under basic conditions (e.g., NaH/DMF) .
  • Step 2: Introduction of the piperazine-bromopyrimidine moiety. A Buchwald-Hartwig coupling or nucleophilic aromatic substitution can attach 5-bromo-2-chloropyrimidine to the piperazine ring, followed by coupling to the purine core using Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Purification: Column chromatography (EtOAc/hexane gradients) and recrystallization ensure >95% purity .

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
AlkylationNaH, DMF, 60°C, 12h74–78%>99%
CouplingPd(PPh₃)₄, K₂CO₃, toluene, reflux61–79%>98%

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns. For example, the oxolan methyl group shows distinct δ 3.5–4.5 ppm (¹H) and δ 60–80 ppm (¹³C), while the bromopyrimidine proton resonates at δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ ~520–550 Da for analogous compounds) .
  • HPLC: Ensure purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can conflicting NMR data (e.g., unexpected splitting) be resolved during structural validation?

Methodological Answer:

  • Deuterated Solvent Screening: Use DMSO-d₆ or CDCl₃ to assess solvent-induced shifts .
  • Variable Temperature NMR: Identify dynamic effects (e.g., piperazine ring flipping) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals. For example, HSQC can link oxolan methyl protons to their carbons .
  • Comparative Analysis: Cross-reference with analogs (e.g., , Table 1) to validate splitting patterns.

Advanced: How can researchers design experiments to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72h. Monitor degradation via HPLC and identify by-products using LC-MS .
  • Light Sensitivity: Expose to UV (254 nm) and visible light for 48h. Compare degradation profiles with dark controls .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Table 2: Stability Study Design

ConditionParametersAnalysis Method
pH 7.4 (PBS)37°C, 72hHPLC, LC-MS
UV Light254 nm, 48hNMR, MS
Thermal25–200°C, 10°C/minTGA/DSC

Basic: What are the recommended storage conditions to maintain compound integrity?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant vials .
  • Solubility: Lyophilize and store as a solid. For solutions, use anhydrous DMSO or ethanol to prevent hydrolysis .

Advanced: How can computational modeling predict the compound’s biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to screen against targets like kinase domains or GPCRs. The bromopyrimidine group may interact with ATP-binding pockets .
  • Pharmacophore Mapping: Identify key features (e.g., hydrogen bond acceptors from pyrimidine) using tools like Phase .
  • MD Simulations: Assess binding stability (e.g., 100 ns simulations in GROMACS) to evaluate piperazine flexibility and target interactions .

Advanced: How to address low yields during piperazine coupling steps?

Methodological Answer:

  • Catalyst Optimization: Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher efficiency .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMAc) to improve nucleophilicity .
  • Temperature Control: Conduct microwave-assisted synthesis at 100°C for 30 minutes to accelerate reaction rates .

Basic: What are the key structural analogs with documented biological activity?

Methodological Answer:
Analog modifications include:

  • Piperazine substituents: Replacement with trifluoroacetyl or acetyl groups alters cannabinoid receptor binding (see , Table 1) .
  • Oxolan vs. tetrahydropyran: Substitution impacts solubility and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.